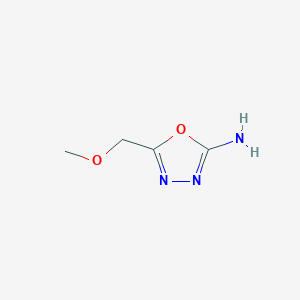

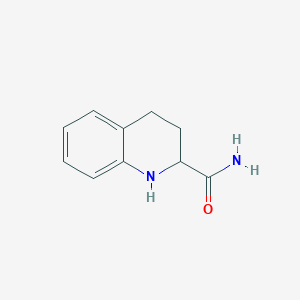

1,2,3,4-Tetrahydroquinoline-2-carboxamide

Descripción general

Descripción

1,2,3,4-Tetrahydroquinoline-2-carboxamide is a chemical compound with the CAS Number: 91842-88-5 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC Name for this compound is 1,2,3,4-tetrahydro-2-quinolinecarboxamide . The InChI Code is 1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.22 . It has a melting point of 115-117 degrees Celsius .Aplicaciones Científicas De Investigación

NMDA Receptor Antagonism

1,2,3,4-Tetrahydroquinoline derivatives, particularly those derived from kynurenic acid, have been explored for their antagonist activity at the glycine site on the NMDA receptor. These studies have helped to elucidate the conformational and stereochemical requirements necessary for effective NMDA receptor antagonism (Carling et al., 1992).

Synthesis Techniques

Several methods have been developed for synthesizing 1,2,3,4-tetrahydroquinoline derivatives. For example, rhodium(I)-catalyzed hydroaminomethylation presents an atomeconomical approach for their preparation (Vieira & Alper, 2007). Additionally, methodologies involving pH-regulated asymmetric transfer hydrogenation in water have been studied, highlighting the compound's relevance in the synthesis of optically pure tetrahydroquinolines used in pharmaceuticals (Wang et al., 2009).

Alkaloid Synthesis

1,2,3,4-Tetrahydroquinoline derivatives play a crucial role in the synthesis of alkaloid structures, as demonstrated in studies involving niobium pentachloride for converting carboxylic acids to carboxamides and subsequently synthesizing tetrahydroisoquinoline alkaloid structures (Nery et al., 2003).

In Drug Discovery

These derivatives are investigated for their potential as antipsychotic agents, as shown in studies synthesizing and evaluating heterocyclic carboxamides (Norman et al., 1996). Moreover, they have been explored for their cytotoxic activity, particularly in the context of cancer research (Deady et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that tetrahydroquinoline derivatives, a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It has been suggested that certain tetrahydroquinoline derivatives can change the substrate pocket to prevent amp from binding , indicating a potential mechanism of action.

Biochemical Pathways

It is known that tetrahydroquinoline derivatives can influence various biochemical pathways, potentially impacting the function of infective pathogens and neurodegenerative disorders .

Pharmacokinetics

The compound’s molecular weight of 17622 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

It is known that tetrahydroquinoline derivatives can have diverse biological activities, suggesting that this compound may have a range of potential effects at the molecular and cellular level .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may have good stability under normal environmental conditions.

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetrahydroquinoline-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with antioxidant enzymes and NADPH-generating enzymes, enhancing their activities . These interactions are crucial for maintaining cellular redox status and protecting cells from oxidative stress .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can upregulate the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play a vital role in cellular defense mechanisms . Additionally, it can modulate apoptotic processes, thereby influencing cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme activator, enhancing the activity of specific enzymes involved in antioxidant defense . Furthermore, it can influence gene expression by modulating transcription factors and signaling pathways . These molecular interactions contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to the compound can lead to sustained upregulation of antioxidant genes and enzymes, providing long-term protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance antioxidant enzyme activities and improve cellular redox status . At higher doses, it may exhibit toxic or adverse effects, such as increased apoptotic processes and cellular damage . Therefore, it is essential to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism and redox balance . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBPSKIFXNJCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623262 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91842-88-5 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

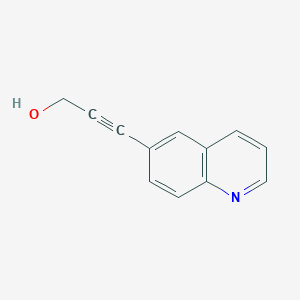

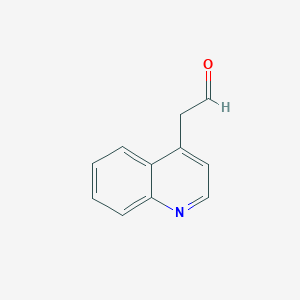

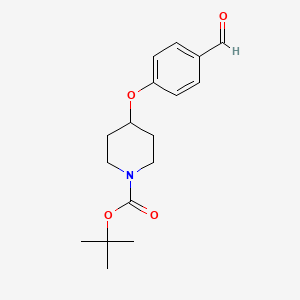

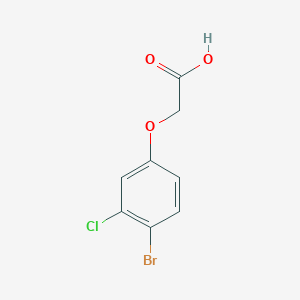

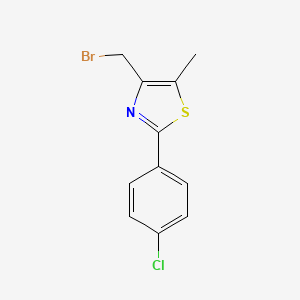

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)